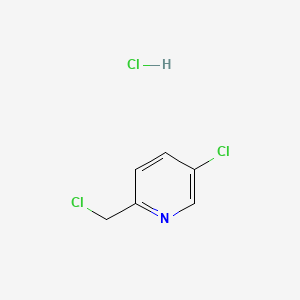

5-Chloro-2-(chloromethyl)pyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-2-(chloromethyl)pyridine hydrochloride is used for the synthesis of various pharmaceutical compounds. It can also be used for the synthesis of new neonicotinoid compounds, having insecticidal activity . It is the raw material of pesticide products such as imidacloprid, acetamiprid as well as bactericide and herbicide . It was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF .

Synthesis Analysis

The synthesis of 2-chloro-5-chloromethylpyridine involves several steps. The process starts with 3-picoline, oil of mirbane, and a buffer agent solution. The solution is heated to 90°C and then to 160°C under constant temperature. Chlorine is bubbled through the solution for 20 hours. After the reaction solution undergoes vacuum distillation, a red-brown oily liquid is obtained. This is then purified to obtain a pale yellow oily liquid, which is the product 2-chloro-5-trichloromethylpyridine .Molecular Structure Analysis

The molecular formula of 5-Chloro-2-(chloromethyl)pyridine hydrochloride is C6H5Cl2N . The molecular weight is 162.02 .Chemical Reactions Analysis

2-Chloro-5-chloromethylpyridine hydrochloride was used as a reagent in base catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It was also used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .Physical And Chemical Properties Analysis

5-Chloro-2-(chloromethyl)pyridine hydrochloride is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight is 198.48 .科学的研究の応用

Synthesis of Various Pharmaceutical Compounds

“5-Chloro-2-(chloromethyl)pyridine hydrochloride” is used for the synthesis of various pharmaceutical compounds . It serves as a key intermediate in the production of a wide range of drugs, contributing to the structural diversity and complexity of pharmaceutical products.

Synthesis of Neonicotinoid Compounds

This compound can also be used for the synthesis of new neonicotinoid compounds . Neonicotinoids are a class of insecticides that are chemically similar to nicotine. They are known for their effectiveness against a variety of insects and are widely used in agriculture.

Pesticide Production

It is a raw material of pesticide products such as imidacloprid and acetamiprid . These are popular pesticides used in agriculture for protecting crops from pests, thereby increasing yield and productivity.

Bactericide Production

Apart from insecticides, this compound is also used in the production of bactericides . Bactericides are substances that kill bacteria and are used in various sectors including healthcare, agriculture, and water treatment.

Herbicide Production

“5-Chloro-2-(chloromethyl)pyridine hydrochloride” is also used in the production of herbicides . Herbicides are substances used to control unwanted vegetation, especially in agricultural fields and gardens.

Magnetic Resonance Imaging (MRI) Contrast Agent

Although not directly, a similar compound “2-(Chloromethyl)pyridine hydrochloride” has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . This suggests potential for “5-Chloro-2-(chloromethyl)pyridine hydrochloride” in similar applications.

作用機序

Target of Action

It is primarily used as a laboratory chemical and for the synthesis of other substances .

Result of Action

It is known to be harmful if swallowed, causes severe skin burns and eye damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-(chloromethyl)pyridine hydrochloride. For instance, it is known to be a severe irritant of the skin, eyes, mucous membranes, and upper respiratory tract . High concentrations are extremely destructive to these tissues . When heated to decomposition, it emits highly toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

Safety and Hazards

特性

IUPAC Name |

5-chloro-2-(chloromethyl)pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABOHZPAWTVABD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124425-84-9 |

Source

|

| Record name | 5-chloro-2-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B595538.png)

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)